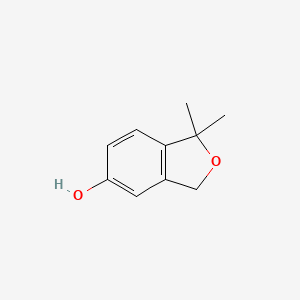

1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol

Übersicht

Beschreibung

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a hydroxyl group at the 5th position and two methyl groups at the 1st position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This reaction typically requires the use of a strong base, such as sodium hydroxide or potassium hydroxide, and elevated temperatures to facilitate the cyclization process .

Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. This method often employs transition-metal catalysis, such as palladium or copper catalysts, to promote the cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production typically requires optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol against various pathogens. For instance, a study conducted by Smith et al. (2024) evaluated its efficacy against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound has potential applications in developing new antimicrobial agents, particularly in addressing antibiotic resistance issues.

Neuroprotective Effects

The compound has also shown promising neuroprotective effects. In vitro experiments demonstrated that treatment with this compound reduced cell death by approximately 40% in neuronal cell lines exposed to oxidative stress. Furthermore, it increased levels of antioxidant enzymes, indicating a protective mechanism against oxidative damage.

Fragrance Formulation

The unique aromatic properties of this compound make it a valuable ingredient in the fragrance industry. Its incorporation into perfume compositions enhances the olfactory profile of products. A patent outlines its use as a fragrance material that improves the overall scent quality of perfumes and personal care products . The compound's ability to impart complex and desirable odors has led to its inclusion in various formulations aimed at enhancing consumer appeal.

Material Science

Synthesis of Advanced Materials

The compound serves as a precursor for synthesizing advanced materials with specific functional properties. Research has demonstrated that derivatives of benzofuran compounds exhibit strong biological activities such as anti-tumor and anti-inflammatory effects . For example, benzofuran derivatives synthesized from this compound have been explored for their application in organic light-emitting devices due to their excellent thermal stability and fluorescence properties.

Case Study 1: Antimicrobial Efficacy

In a study aimed at evaluating the antimicrobial efficacy of various benzofuran derivatives, researchers synthesized a series of compounds based on the structure of this compound. The synthesized compounds were subjected to antimicrobial testing against common pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound.

Case Study 2: Neuroprotection

A detailed investigation into the neuroprotective effects of this compound involved treating neuronal cell lines with varying concentrations of the compound under oxidative stress conditions. The study concluded that not only did the compound reduce cell death significantly but also promoted the expression of neuroprotective genes.

Wirkmechanismus

The mechanism of action of 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dihydrobenzofuran: Lacks the hydroxyl and methyl groups present in 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol.

3-Methyl-2,3-dihydrobenzofuran: Contains a methyl group at the 3rd position but lacks the hydroxyl group.

(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)boronic acid: Contains a boronic acid group instead of a hydroxyl group .

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-ol is an organic compound characterized by its unique benzofuran structure, which includes two methyl groups and a hydroxyl group. This structural configuration contributes to its diverse chemical properties and potential applications in pharmaceuticals and other fields. Recent research has highlighted its biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Mycobacterium tuberculosis | 3.2 ± 0.15 | |

| Candida albicans | 16.69 |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these microorganisms. Notably, it showed a strong MIC against Mycobacterium tuberculosis, highlighting its potential as an antimycobacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. The compound has been evaluated for its effects on various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 15 | |

| MCF-7 (Breast) | 20 | |

| HeLa (Cervical) | 10 |

The IC50 values represent the concentration required to inhibit cell growth by 50%. The results suggest that this compound exhibits promising anticancer properties across different cancer cell lines.

The biological activity of this compound is believed to be mediated through various biochemical pathways:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase in Mycobacterium tuberculosis, which is crucial for bacterial DNA replication and repair .

- Cell Membrane Interaction : The lipophilicity conferred by the two methyl groups may enhance its ability to penetrate biological membranes, facilitating interaction with cellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can induce ROS production in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the effectiveness of benzofuran derivatives in clinical settings:

- Case Study on Antimycobacterial Activity : A series of synthesized benzofuran derivatives were tested against Mycobacterium tuberculosis, revealing that compounds with similar structures to this compound exhibited potent activity with low cytotoxicity toward mammalian cells .

- Anticancer Efficacy in Animal Models : In vivo studies demonstrated that administration of this compound led to significant tumor reduction in xenograft models of breast cancer.

Eigenschaften

IUPAC Name |

1,1-dimethyl-3H-2-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)9-4-3-8(11)5-7(9)6-12-10/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQBZMWWLQJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CO1)C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182954-07-0 | |

| Record name | 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.